Lipophilicity (LogP) Differentiation: Butyl Ester Occupies a Distinct Partition Window Between Isopropyl and Tert‑Butyl Congeners
The computed LogP of butyl 2‑hydroxy‑4‑(methylthio)butanoate is 1.44, compared with XLogP 1.3 for the isopropyl ester (CAS 57296‑04‑5) and XLogP3‑AA 1.5 for the tert‑butyl ester (CAS 617673‑79‑7) [REFS‑1]. This 0.14–0.20 LogP unit difference places the butyl ester in an intermediate lipophilicity range that is not accessible by simply blending the other two esters. Because passive rumen‑wall permeability and esterase‑mediated hydrolysis rates are lipophilicity‑dependent, this translates into a quantifiably different absorption profile that cannot be replicated by alternative esters without empirical validation [REFS‑2].
| Evidence Dimension | Octanol–water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP 1.44 (butyl ester, ChemSrc computed) |
| Comparator Or Baseline | Isopropyl ester (HMBi): XLogP 1.3; tert‑butyl ester: XLogP3‑AA 1.5 |
| Quantified Difference | ΔLogP = +0.14 vs isopropyl; ΔLogP = –0.06 vs tert‑butyl |
| Conditions | Calculated values from chemical database entries (ChemSrc, PubChem, chem960); experimental LogP not available in primary literature. |
Why This Matters
For procurement decisions, the butyl ester provides a lipophilicity midpoint that may be preferred when both rapid rumen‑wall absorption (favoured by higher LogP) and aqueous‑phase handling (favoured by lower LogP) must be balanced.
- [1] Patent WO2001058864A1 – Process for the preparation of 2‑hydroxy‑4‑methylthiobutyric acid esters. Aventis Animal Nutrition S.A., 2001. View Source
